molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No.: B146172
CAS No.: 98-52-2
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, with the trans isomer being more predominant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butylcyclohexanol can be synthesized through the reduction of 4-tert-butylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically involves dissolving the ketone in an appropriate solvent like ethanol or diethyl ether and then adding the reducing agent .

Industrial Production Methods: On an industrial scale, this compound is often produced by the catalytic hydrogenation of 4-tert-butylphenol. This process involves the use of a catalyst such as platinum oxide or nickel under high pressure and temperature conditions . The reaction is highly stereoselective, favoring the formation of the trans isomer .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butylcyclohexanol has various applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This steric hindrance can lead to higher selectivity in reactions and makes it a valuable compound in stereoselective synthesis .

Properties

IUPAC Name

4-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
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Description Data deposited in or computed by PubChem

InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)O
Source PubChem
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID5026623, DTXSID40883571, DTXSID50885182
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Molecular Weight

156.26 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli
Record name 4-tert-Butylcyclohexanol
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Record name trans-4-tert-Butylcyclohexanol
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name trans-4-tert-Butylcyclohexanol
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Vapor Pressure

0.005 [mmHg]
Record name 4-tert-Butylcyclohexanol
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CAS No.

98-52-2, 937-05-3, 21862-63-5
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Record name 4-tert-Butylcyclohexanol
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Record name 4-TERT-BUTYLCYCLOHEXANOL, CIS-
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Synthesis routes and methods I

Procedure details

Into a stainless autoclave (100 ml) were fed, under a nitrogen atmosphere, 4.0 g (0.026 mol) of 4-t-butylcyclohexanone, 12.5 mg (0.013 mmol) of RuCl2 (PPh3)3, 1.04 ml (0.104 mmol) of a 0.1M solution of KOH in isopropanol, 2.89 ml (0.052 mmol) of a 0.018M solution of trimethylenediamine in isopropanol and 10 ml of isopropanol. The mixture was stirred under a hydrogen gas pressure of 50 atm at room temperature for 16 hours. When the reaction mixture was analyzed by gas chromatography, it was found out that 4-t-butylcyclohexanol (weight ratio of cis-isomer:trans-isomer=95: 5) was thus formed at a conversion ratio of 100%. The reaction mixture was filtered under reduced pressure and the oily substance thus obtained was distilled at 113°-115° C./15 mmHg. Thus 3.44 g of the target cis-4-t-butylcyclohexanol with a high purity was obtained (yield: 85%). The physical data of this product are as follows. MS(EI)(m/z): 57 (100), 67 (43), 82 (39), 99 (20), 123 (12). IR (KBr) (cm-1): 3300, 2950, 1480, 1440, 1360, 1340, 1030, 1010.
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Synthesis routes and methods II

Procedure details

PL 137 526 describes the hydrogenation of p-tert-butylphenol to give p-tert-butylcyclohexanol using a nickel catalyst.
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Synthesis routes and methods III

Procedure details

A mixture consisting of 50 g (0.33 mole) of 4-tert-butyl-phenol, 1.35 g of the catalyst prepared as described above under example 1A and 100 g of cyclohexane was introduced in an autoclave under nitrogen and then hydrogen was introduced until a stable pressure around 16×105Pa had been established. The reaction mixture was then heated to about 98° and the reaction was followed by gas chromatography. After 135 min, the reaction was interrupted by cooling to around 45° and the autoclave was purged with a nitrogen flow. After filtering, the catalyst was recovered under a flow of argon, washed with cyclohexane and recycled for the following hydrogenation operations. 4-tert-Butyl-cyclohexanol was obtained by distillation of the clear filtrate in 98% yield. The isomeric content was 81.9% of the cis isomer and 15.9% of the trans isomer.
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Synthesis routes and methods IV

Procedure details

A mixture composed of 100 g (0.649 mole) of 4-tert-butyl-cyclohexanone, 1.35 g of the catalyst prepared as indicated in Example 1 and 150 g of cyclohexane were put into an autoclave under nitrogen and then hydrogen was introduced until the pressure settled at about 106Pa. The mixture was then heated to 70° and the reaction was followed by gas chromatography. The reaction was stopped by cooling and the autoclave was flushed with nitrogen. After filtering, the catalyst was recovered under argon flow, washed with cyclohexane and recycled for the following hydrogenation operations. The clear filtrate was evaporated to give a residue that, once distilled, provided 95.15 g of an isomeric mixture containing 87.7% of cis isomer.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexanol
Reactant of Route 2
4-Tert-butylcyclohexanol
Reactant of Route 3
4-Tert-butylcyclohexanol
Reactant of Route 4
4-Tert-butylcyclohexanol
Reactant of Route 5
4-Tert-butylcyclohexanol
Reactant of Route 6
4-Tert-butylcyclohexanol
Customer
Q & A

Q1: What is the molecular formula and weight of 4-tert-butylcyclohexanol?

A1: The molecular formula of this compound is C10H20O, and its molecular weight is 156.27 g/mol.

Q2: How can I synthesize this compound in the laboratory?

A2: Several methods exist for synthesizing this compound:

  • Catalytic Hydrogenation: 4-Tert-butylphenol can be hydrogenated over rhodium catalysts to yield cis- and trans-4-tert-butylcyclohexanol. The selectivity towards the cis isomer can be enhanced by using carbon dioxide as a solvent [].
  • Meerwein-Ponndorf-Verley (MPV) Reduction: 4-Tert-butylcyclohexanone can be selectively reduced to cis-4-tert-butylcyclohexanol using zeolite BEA as a catalyst in the MPV reduction. This method offers high stereoselectivity and the catalyst can be regenerated [, ]. Other catalysts like magnesium-aluminium oxide obtained from layered double hydroxides [], and titanosilicate ETS-10 [] have also shown promising results.
  • Sodium Borohydride Reduction: While less selective, NaBH4 can reduce 4-tert-butylcyclohexanone to a mixture of cis- and trans-4-tert-butylcyclohexanol. The stereoselectivity can be influenced by using different micellar systems [].

Q3: Can I differentiate between cis- and trans-4-tert-butylcyclohexanol using spectroscopic techniques?

A3: Yes, both isomers can be distinguished using NMR spectroscopy. The 1H NMR spectrum of cis-4-tert-butylcyclohexanol shows a characteristic coupling constant (3JCH) of 7.1 Hz for the coupling between the C-1 carbon and the equatorial hydrogen on C-3. In contrast, the trans isomer exhibits a 3JCH value of 10.4 Hz for the same coupling, reflecting the different dihedral angles between these atoms in the two isomers [].

Q4: Is there a way to synthesize this compound without using organic solvents?

A4: Yes, 4-tert-butylcyclohexanone can be oxidized to this compound using aqueous hydrogen peroxide as the oxidizing agent, sodium tungstate as a catalyst, and a phase-transfer catalyst. This method eliminates the need for organic solvents and offers a safe and cost-effective route to the desired product [].

Q5: Why is the stereochemistry of this compound important?

A5: The bulky tert-butyl group on the cyclohexane ring significantly influences the molecule's stereochemistry. It prefers to occupy the equatorial position, locking the ring conformation. This conformational rigidity makes this compound a valuable model compound for studying stereoselective reactions and exploring the factors governing axial vs. equatorial attack in cyclohexane derivatives.

Q6: How does the stereochemistry of this compound affect its reactivity?

A6: The cis and trans isomers of this compound exhibit different reactivities due to the different orientations of their hydroxyl groups. For instance, in oxidation reactions using various oxidizing agents, the cis isomer, where the hydroxyl group is axial, often undergoes oxidation more readily than the trans isomer, where the hydroxyl group is equatorial []. This difference in reactivity stems from the steric hindrance experienced by the oxidizing agent in approaching the equatorial hydroxyl group in the trans isomer.

Q7: Is there a way to selectively synthesize the cis or trans isomer of this compound?

A7: Yes, as mentioned earlier, specific synthetic strategies like the use of zeolite BEA in the MPV reduction of 4-tert-butylcyclohexanone favor the formation of the cis isomer [, ]. Additionally, carefully controlling the reaction conditions during the catalytic hydrogenation of 4-tert-butylphenol, such as using carbon dioxide as a solvent, can also lead to preferential formation of the cis isomer []. Conversely, certain biocatalytic approaches using carbonyl reductases (CREDs) can be employed to selectively produce either the cis or trans isomer of this compound by choosing appropriate enzyme systems [].

Q8: How does the presence of the tert-butyl group influence the conformational equilibrium of cyclohexanediols?

A8: Studies comparing cis-cyclohexane-1,3-diol with cis- and trans-4-tert-butylcyclohexanol reveal that the tert-butyl group significantly affects the conformational equilibrium of the diol []. The presence of the bulky group in the 4-position shifts the equilibrium towards the diequatorial conformation, even in solvents that typically favor intramolecular hydrogen bonding. This observation highlights the dominant role steric factors play in determining the conformational preferences of substituted cyclohexane derivatives.

Q9: What are the potential applications of this compound?

A9: While this compound itself might not have direct commercial applications, its derivatives, particularly its esters like cis-4-tert-butylcyclohexyl acetate, are important fragrance ingredients widely used in the perfume industry []. The distinct odor profiles of the cis and trans isomers further highlight the importance of stereoselective synthesis in this context.

Q10: Are there any environmental concerns associated with this compound?

A10: this compound has been identified as a component of emissions during cured-in-place-pipe (CIPP) installations, which are commonly used for sewer and stormwater pipe rehabilitation []. This finding underscores the need to carefully assess and manage potential environmental impacts associated with the use and disposal of this compound and its derivatives.

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